molecular formula C16H13N3O B8758388 N1-(3-phenyl-1H-pyrazol-5-yl)benzamide

N1-(3-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No. B8758388
M. Wt: 263.29 g/mol
InChI Key: MZGWFOJGTTVLQX-UHFFFAOYSA-N
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Patent
US05916908

Procedure details

A suspension of 100 mg (0.27 mmoles) of 5-benzoylamino-3-phenyl-1-benzoylpyrazole in 4 ml of 10% (w/v) aqueous potassium hydroxide was heated in a water bath maintained at 100° C. for five minutes. During this time the reaction mixture remained a suspension. The cooled suspension was filtered and washed with water, then air-dried. There was obtained 48 mg (0.18 mmoles, 67%) of the title compound as a white solid.
Name
5-benzoylamino-3-phenyl-1-benzoylpyrazole
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[N:14](C(=O)C2C=CC=CC=2)[N:13]=[C:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>>[C:1]([NH:9][C:10]1[CH:11]=[C:12]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[NH:13][N:14]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-benzoylamino-3-phenyl-1-benzoylpyrazole
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC(=NN1C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a water bath
FILTRATION
Type
FILTRATION
Details
The cooled suspension was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=NNC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mmol
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.